3-Butoxy-2,6-difluorophenylacetic acid

Drug Discovery ADME-Tox Lipophilicity

3-Butoxy-2,6-difluorophenylacetic acid (CAS 1706446-28-7) addresses the need for a defined, high-purity fluorinated building block in medicinal chemistry SAR campaigns. Unlike the parent phenylacetic acid, the 3-butoxy substituent provides: • Elevated lipophilicity (LogP 2.77 vs. 1.5) for fine-tuning ADME profiles. • Increased conformational flexibility (6 rotatable bonds vs. 2) for target engagement optimization. • Defined 3-butoxy regiochemistry ensuring unambiguous SAR results vs. 4-butoxy analogs. Supplied at 97-98% purity with ambient shipping. Suitable for amide/ester coupling reactions.

Molecular Formula C12H14F2O3
Molecular Weight 244.23 g/mol
CAS No. 1706446-28-7
Cat. No. B1383293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butoxy-2,6-difluorophenylacetic acid
CAS1706446-28-7
Molecular FormulaC12H14F2O3
Molecular Weight244.23 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C(=C(C=C1)F)CC(=O)O)F
InChIInChI=1S/C12H14F2O3/c1-2-3-6-17-10-5-4-9(13)8(12(10)14)7-11(15)16/h4-5H,2-3,6-7H2,1H3,(H,15,16)
InChIKeyNRIDBSKTABRTOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butoxy-2,6-difluorophenylacetic Acid Overview


3-Butoxy-2,6-difluorophenylacetic acid (CAS 1706446-28-7) is a synthetic organic compound belonging to the class of fluorinated phenylacetic acids. It features a 2,6-difluorophenyl core with a 3-butoxy substituent, a structure that suggests utility as a research intermediate [1]. Its molecular formula is C12H14F2O3, with a molecular weight of 244.23 g/mol, and it is typically supplied at a 97-98% purity level for research applications .

Lipophilicity ModulationSupports systematic LogP adjustment while retaining core scaffold
Conformational FlexibilityMay support exploration of rotatable bond effects on target binding
Regioisomer-Defined Building BlockProvides 3-butoxy geometry for spatial orientation studies distinct from 4-isomer

Why This Derivative Cannot Be Substituted


The introduction of the 3-butoxy substituent on the 2,6-difluorophenylacetic acid core results in a measurable and significant alteration of key physicochemical properties compared to the parent compound. These changes directly impact parameters relevant to drug design and chemical synthesis, such as lipophilicity and molecular flexibility. Using the unsubstituted parent compound as a drop-in replacement would lead to different partitioning behavior, solubility profiles, and overall performance in assays or synthetic routes, underscoring the need for this specific derivative .

Substituting parent 2,6-difluorophenylacetic acid
Lower lipophilicity and fewer rotatable bonds may shift partitioning and binding profiles, altering SAR interpretation
Substituting 4-butoxy regioisomer
Different substitution pattern may change steric and electronic environment, confounding isomer-specific studies

Physicochemical Differentiation Data


Lipophilicity Increase vs. Parent

The 3-butoxy substitution on the 2,6-difluorophenylacetic acid scaffold results in a calculated LogP value of 2.7708 . This represents a substantial increase in lipophilicity compared to the parent, 2,6-difluorophenylacetic acid, which has a computed XLogP3 value of 1.5 [1].

Lipophilicity
Reported
LogP 2.77 vs 1.5 (Δ +1.27)
Supports permeability and distribution difference interpretation
Computed; experimental validation recommended
Drug Discovery ADME-Tox Lipophilicity

Rotatable Bond Flexibility Comparison

The addition of the n-butoxy chain at the 3-position increases the number of rotatable bonds to 6, compared to 2 for the parent 2,6-difluorophenylacetic acid [1]. The topological polar surface area (TPSA) remains identical at 46.53 Ų .

Rotatable Bonds
Reported
6 vs 2 bonds (Δ +4)
May affect conformational entropy and binding affinity
TPSA identical; confirmation needed
Molecular Modeling Conformational Analysis Physicochemical Properties

Regioisomeric Identity vs. 4-Butoxy Analog

The 3-butoxy derivative is a distinct regioisomer from its 4-butoxy analog (CAS 1373921-12-0). While both isomers have identical molecular formulas, weights, and even the same calculated LogP and TPSA values , their different substitution patterns lead to unique electronic and steric environments.

Regioisomer Identity
Class-level
3-butoxy vs 4-butoxy; identical descriptors, different geometry
Isomer choice influences steric/electronic study outcomes
Data to verify; specific reactivity may differ
Synthetic Chemistry Building Blocks Isomer Purity

Application Scenarios


Medicinal Chemistry Lead Optimization

Medicinal chemists can procure this compound to systematically increase the lipophilicity (LogP of 2.77 vs. 1.5 for the parent) and conformational flexibility (6 rotatable bonds vs. 2 for the parent) of a lead series without altering the core phenylacetic acid scaffold. This is a standard strategy for modulating ADME properties and target engagement .

Synthesis of Advanced Building Blocks

The carboxylic acid functional group allows for standard coupling reactions (e.g., amide or ester formation), enabling the incorporation of the 3-butoxy-2,6-difluorophenyl motif into more complex molecules. The high purity specification (97-98%) makes it suitable for multi-step syntheses where impurities can cascade and reduce final yields .

Development of Isomer-Specific Probes

For researchers studying structure-activity relationships where the precise 3D orientation of a hydrophobic group is critical, the 3-butoxy isomer provides a defined geometry that is distinct from the 4-butoxy analog. Procurement of this specific regioisomer ensures the intended steric and electronic effects are studied, avoiding confounding results from isomeric mixtures .

Application
Selection Property
Validation Focus
Medicinal Chemistry Lead Optimization
Lipophilicity / flexibility modulation without core change
ADME property profiling; SAR consistency
Synthesis of Advanced Building Blocks
Carboxylic acid coupling; specification purity grade
Multi-step synthesis yield; impurity control
Development of Isomer-Specific Probes
3-Butoxy regioisomer geometry
Steric/electronic effect attribution; isomeric purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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